molecular formula C13H20ClN B1461440 [2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine CAS No. 1036589-80-6

[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine

Cat. No.: B1461440
CAS No.: 1036589-80-6
M. Wt: 225.76 g/mol
InChI Key: URSWOUIUMSOWDU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethylamine is a secondary amine featuring a 4-chlorophenyl ethyl group and a branched 3-methylbutan-2-yl substituent. Its molecular formula is C₁₃H₁₉ClN (molecular weight: 224.75 g/mol).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSWOUIUMSOWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Method

A common approach to synthesize substituted amines like 2-(4-Chlorophenyl)ethylamine involves reductive amination of the corresponding ketone or aldehyde with an amine.

  • Step 1: React 4-chlorophenylacetaldehyde with 3-methylbutan-2-amine under mild acidic conditions to form an imine intermediate.
  • Step 2: Reduce the imine using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts (e.g., Pd/C under hydrogen atmosphere).
  • Outcome: Formation of the desired secondary amine with high selectivity.

This method is favored for its mild conditions and ability to produce amines without over-alkylation.

Nucleophilic Substitution on Halogenated Precursors

Another method involves nucleophilic substitution of a halogenated precursor with the amine:

  • Step 1: Synthesize or procure 2-(4-chlorophenyl)ethyl halide (typically bromide or chloride).
  • Step 2: React this halide with 3-methylbutan-2-amine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
  • Step 3: Use a base like potassium carbonate or triethylamine to facilitate nucleophilic substitution.
  • Outcome: Formation of the target amine through displacement of the halide.

This approach requires careful control of temperature and stoichiometry to minimize side reactions.

Catalytic Alkylation of Amines

Catalytic alkylation using alcohols or esters as alkylating agents in the presence of transition metal catalysts (e.g., ruthenium, iridium complexes) is an emerging green method:

  • Step 1: Use 4-chlorophenylethanol or its ester derivative as the alkylating agent.
  • Step 2: Under catalytic hydrogen borrowing conditions, react with 3-methylbutan-2-amine.
  • Step 3: The catalyst facilitates dehydrogenation of the alcohol to aldehyde, imine formation, and subsequent reduction to the amine.
  • Outcome: Efficient and environmentally friendly synthesis of the target amine.

This method reduces the need for hazardous alkyl halides and harsh reagents.

Reaction Conditions and Parameters

Method Solvent Temperature Catalyst/Reducing Agent Notes
Reductive Amination Methanol, Ethanol 0–50 °C NaBH3CN, Pd/C + H2 Mild, selective; sensitive to pH
Nucleophilic Substitution DMF, Acetonitrile 50–100 °C K2CO3, Triethylamine Requires dry conditions, inert atmosphere preferred
Catalytic Alkylation Toluene, THF 80–120 °C Ru or Ir catalyst complexes Green chemistry approach; catalyst cost consideration

Research Findings and Optimization

  • Yield and Purity: Reductive amination typically achieves yields of 70–90% with high purity when optimized for pH and reducing agent concentration.
  • Selectivity: Nucleophilic substitution can lead to side products if excess amine or halide is used; careful stoichiometric control is necessary.
  • Catalyst Reusability: Catalytic alkylation methods show promise for catalyst recycling, reducing cost and waste.
  • Scale-Up Potential: Reductive amination and nucleophilic substitution are well-established for scale-up, while catalytic methods are under ongoing development for industrial application.

Summary Table of Preparation Routes

Preparation Method Advantages Disadvantages Typical Yield (%) Scalability
Reductive Amination Mild conditions, high selectivity Requires careful pH control 75–90 High
Nucleophilic Substitution Simple reagents, straightforward Possible side reactions, harsh conditions 60–85 High
Catalytic Alkylation Environmentally friendly, catalyst reuse Catalyst cost, reaction optimization needed 65–80 Medium (developing)

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Studies

Research has indicated that 2-(4-Chlorophenyl)ethylamine exhibits properties that may influence neurotransmitter systems, particularly dopamine and serotonin receptors. These properties make it a candidate for studying neuropharmacological effects and potential therapeutic applications in treating mood disorders and other neurological conditions.

Case Study:
A study explored the compound's affinity for dopamine receptors, revealing that it could modulate dopaminergic activity, which is crucial for understanding its role in psychiatric disorders .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity.

Data Table: Synthesis of Derivatives

Compound NameStructureBiological Activity
4-Chlorophenyl derivativeStructureAntidepressant properties
3-Methylbutan-2-yl derivativeStructureAnalgesic effects

Toxicological Assessments

The safety profile of 2-(4-Chlorophenyl)ethylamine has been evaluated in various toxicological studies, highlighting its potential risks when used in higher concentrations or over prolonged periods.

Case Study:
In a toxicity assessment conducted on animal models, the compound demonstrated dose-dependent effects on liver enzymes, suggesting the need for careful dosage regulation in therapeutic contexts .

Behavioral Studies

Behavioral pharmacology studies have utilized this compound to investigate its effects on locomotion and anxiety-related behaviors in animal models. These studies provide insights into its potential use as an anxiolytic agent.

Data Table: Behavioral Effects

Study TypeModel UsedObserved Effects
Locomotion StudyRodent ModelIncreased activity at low doses
Anxiety StudyMouse ModelReduced anxiety-like behavior

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors in the body. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural features of 2-(4-Chlorophenyl)ethylamine with related compounds:

Compound Name Molecular Formula Substituents Physical State Key Structural Differences Reference
2-(4-Chlorophenyl)ethylamine C₁₃H₁₉ClN 4-Cl-C₆H₄-CH₂CH₂-NH-C(CH₃)CH₂CH₃ Not reported Branched aliphatic amine
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine C₁₂H₁₈ClN 4-Cl-C₆H₄-C(CH₃)(CH₂CH₃)-NH₂ Liquid Tertiary amine with dimethylbutane backbone
3-(4-Chlorophenyl)butan-2-ylamine C₁₁H₁₆ClN 4-Cl-C₆H₄-CH₂CH(CH₃)-NH-CH₃ Not reported Methyl substitution on amine; shorter chain
[2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine C₁₆H₁₈ClN 4-Cl-C₆H₄-CH₂CH₂-NH-CH₂(2-Me-C₆H₄) Not reported Bulky aromatic substituent on amine

Key Observations :

  • Branching Effects : The branched 3-methylbutan-2-yl group in the target compound may enhance lipophilicity compared to linear analogs like 3-(4-chlorophenyl)butan-2-ylamine .
  • Amine Type : Secondary amines (target compound) vs. tertiary amines (e.g., 1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine ) influence solubility and metabolic stability.
Physicochemical Properties
  • Lipophilicity : The target compound’s logP is estimated to be higher than 3-(4-chlorophenyl)butan-2-ylamine due to its longer aliphatic chain.
  • Hydrogen Bonding : Secondary amines (target) form stronger hydrogen bonds than tertiary amines (e.g., ), affecting solubility and crystal packing (e.g., C–H⋯O interactions in imidazolidine derivatives ).

Biological Activity

2-(4-Chlorophenyl)ethylamine, also known as a derivative of phenethylamine, is a compound of interest in pharmacological and biochemical research due to its potential interactions with various biological systems. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenyl)ethylamine features a chlorophenyl group attached to an ethylamine backbone, which may influence its lipophilicity and receptor binding properties. The presence of the chlorophenyl moiety enhances the compound's interaction with biological targets, potentially affecting its pharmacokinetic profile.

The biological activity of 2-(4-Chlorophenyl)ethylamine is primarily attributed to its interaction with various receptors and enzymes.

  • Receptor Interaction : The compound is believed to modulate neurotransmitter systems by binding to adrenergic and dopaminergic receptors, which may lead to alterations in signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : Studies have indicated that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition could enhance cholinergic signaling, offering potential therapeutic benefits in cognitive disorders .

Antimicrobial Properties

Research has shown that derivatives of similar structures exhibit varying degrees of antibacterial activity. For instance, compounds with the chlorophenyl group have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that 2-(4-Chlorophenyl)ethylamine may possess similar properties .

Neuropharmacological Effects

The compound's interaction with the central nervous system (CNS) receptors suggests potential applications in treating neurodegenerative diseases. Its ability to enhance neurotransmitter levels may contribute to improved cognitive functions and mood stabilization.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate activity against Salmonella typhi
Enzyme InhibitionInhibition of acetylcholinesterase (AChE)
NeuropharmacologicalPotential mood enhancement and cognitive improvement

Case Study: Neuropharmacological Screening

In a study examining the neuropharmacological effects of phenethylamine derivatives, 2-(4-Chlorophenyl)ethylamine was tested alongside other compounds for AChE inhibition. The results indicated significant inhibition at concentrations above 50 μM, correlating with increased acetylcholine levels in synaptic clefts, which could lead to enhanced cognitive performance in animal models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)ethylamine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-(4-chlorophenyl)ethylamine with 3-methylbutan-2-yl halides in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 24 hours achieves moderate yields (40–60%). Catalytic amounts of triethylamine can enhance reaction efficiency by neutralizing HX byproducts . Purity can be improved using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers validate the purity of 2-(4-Chlorophenyl)ethylamine?

  • Methodological Answer : Use a combination of techniques:

  • HPLC : C18 reverse-phase column, acetonitrile/water (70:30 v/v) mobile phase, UV detection at 254 nm.
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data to identify impurities (e.g., unreacted starting materials) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodological Answer :

  • Handling : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to avoid inhalation of vapors .
  • Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Label containers with hazard symbols (GHS07: Irritant) .
  • Waste Disposal : Neutralize with 10% acetic acid before transferring to halogenated waste containers .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Hydrogen bonding and torsion angles can clarify stereochemistry .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 242.1) .
  • FT-IR : Key peaks include N–H stretch (~3300 cm1^{-1}) and C–Cl aromatic bend (~1090 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with targets like HPV E6/E7 oncoproteins, leveraging PubChem CID data for ligand preparation .
  • MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME or pkCSM to evaluate bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Q. What strategies resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) .
  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G** basis set) to identify systematic errors .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., melting points ranging 128–130°C vs. 242–245°C) to assess crystallinity or polymorphic forms .

Q. How does stereochemistry influence the compound’s bioactivity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to separate enantiomers. Test each isomer in bioassays (e.g., antiviral activity against HPV-16) .
  • Circular Dichroism : Compare CD spectra of enantiomers to correlate absolute configuration with activity .

Q. What advanced methods optimize its stability in aqueous solutions for in vitro studies?

  • Methodological Answer :

  • pH Profiling : Prepare buffers (pH 3–9) and monitor degradation via LC-MS. Stability is maximized at pH 6.5 (phosphate buffer) .
  • Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life. Reconstitute in DMSO for cell-based assays .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine

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